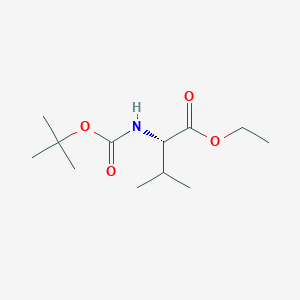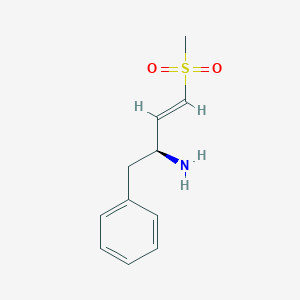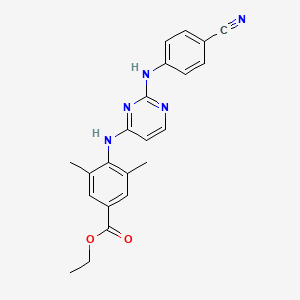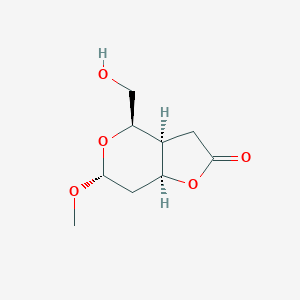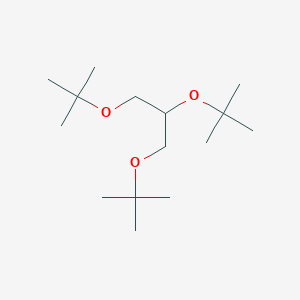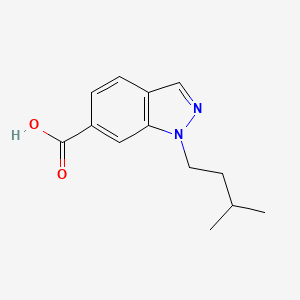
1-isopentyl-1H-indazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopentyl-1H-indazole-6-carboxylic acid is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The structure of this compound includes an indazole core with an isopentyl group at the 1-position and a carboxylic acid group at the 6-position.
Métodos De Preparación
The synthesis of 1-isopentyl-1H-indazole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and a ketone or aldehyde under acidic conditions. The specific steps for synthesizing this compound include:
Formation of the hydrazone: Reacting phenylhydrazine with an appropriate ketone or aldehyde to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization under acidic conditions to form the indazole ring.
Functionalization: Introduction of the isopentyl group at the 1-position and the carboxylic acid group at the 6-position through appropriate reagents and reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-Isopentyl-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted indazole derivatives.
Aplicaciones Científicas De Investigación
1-Isopentyl-1H-indazole-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers investigate its ability to interact with specific biological targets and pathways to develop new drugs.
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and its potential as a biochemical tool for probing specific pathways.
Chemical Research: In chemistry, the compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-isopentyl-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
1-Isopentyl-1H-indazole-6-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1H-indazole-6-carboxylic acid: Similar structure but with a methyl group instead of an isopentyl group at the 1-position.
1-Phenyl-1H-indazole-6-carboxylic acid: Contains a phenyl group at the 1-position, which may result in different biological activities and chemical properties.
1-Isopropyl-1H-indazole-6-carboxylic acid: Features an isopropyl group at the 1-position, leading to variations in its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
1-(3-methylbutyl)indazole-6-carboxylic acid |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)5-6-15-12-7-10(13(16)17)3-4-11(12)8-14-15/h3-4,7-9H,5-6H2,1-2H3,(H,16,17) |
Clave InChI |
CSNUSJCGFRLVKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1C2=C(C=CC(=C2)C(=O)O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


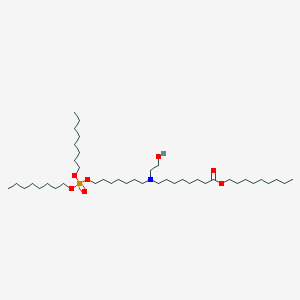
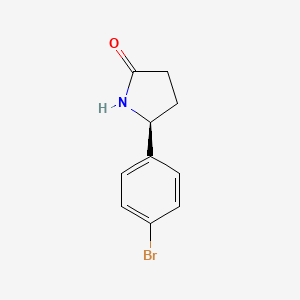
![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)
![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)

![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
